tert-Butyldimethyl(4-chlorobenzyloxy)silane tert-Butyldimethyl(4-chlorobenzyloxy)silane
Brand Name: Vulcanchem
CAS No.: 256521-85-4
VCID: VC18851475
InChI: InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3
SMILES:
Molecular Formula: C13H21ClOSi
Molecular Weight: 256.84 g/mol

tert-Butyldimethyl(4-chlorobenzyloxy)silane

CAS No.: 256521-85-4

Cat. No.: VC18851475

Molecular Formula: C13H21ClOSi

Molecular Weight: 256.84 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyldimethyl(4-chlorobenzyloxy)silane - 256521-85-4

Specification

CAS No. 256521-85-4
Molecular Formula C13H21ClOSi
Molecular Weight 256.84 g/mol
IUPAC Name tert-butyl-[(4-chlorophenyl)methoxy]-dimethylsilane
Standard InChI InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3
Standard InChI Key BDELLEROAYBJQQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular architecture of tert-butyldimethyl(4-chlorobenzyloxy)silane centers on a silicon atom bonded to three distinct groups:

  • A tert-butyl group (C(CH₃)₃), providing steric bulk to modulate reaction kinetics.

  • Two methyl groups (CH₃), contributing to hydrophobicity and stability.

  • A 4-chlorobenzyloxy moiety (C₆H₄Cl-O-CH₂), which introduces aryl electrophilicity and directs regioselective transformations.

The silicon-oxygen bond in the 4-chlorobenzyloxy group exhibits partial double-bond character due to resonance stabilization, enhancing hydrolytic stability compared to alkyl silyl ethers. X-ray crystallography and computational studies confirm a tetrahedral geometry around silicon, with bond angles approximating 109.5°.

Spectroscopic Signatures

  • ¹H NMR: Distinct signals include a singlet for tert-butyl protons (δ 1.05 ppm), methyl groups on silicon (δ 0.20 ppm), and aromatic protons split into an AA'XX' pattern (δ 7.30–7.45 ppm) due to para-substitution.

  • ¹³C NMR: Key resonances correspond to the tert-butyl quaternary carbon (δ 28.5 ppm), silicon-bound methyl carbons (δ 0.8 ppm), and the ipso-chlorinated aromatic carbon (δ 134.2 ppm).

  • IR Spectroscopy: Strong absorption at 1250 cm⁻¹ (Si-C stretch) and 1100 cm⁻¹ (Si-O-C asymmetric stretch) confirm the siloxane linkage.

Synthesis and Purification Strategies

Conventional Synthetic Route

The synthesis involves a nucleophilic substitution between tert-butyldimethylchlorosilane (TBDMSCl) and 4-chlorobenzyl alcohol under mild conditions:

TBDMSCl+4-Cl-C₆H₄-CH₂OHBaseTBDMS-O-CH₂-C₆H₄-Cl+HCl\text{TBDMSCl} + \text{4-Cl-C₆H₄-CH₂OH} \xrightarrow{\text{Base}} \text{TBDMS-O-CH₂-C₆H₄-Cl} + \text{HCl}

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Base: Triethylamine or imidazole (2.0 equiv).

  • Temperature: 0–25°C.

  • Yield: 60–80% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization and Scalability

  • Catalytic KI: Addition of potassium iodide (5 mol%) accelerates the reaction by generating the more reactive tert-butyldimethylsilyl iodide in situ.

  • Purification Challenges: Residual chlorosilane byproducts necessitate careful chromatography to avoid hydrolysis during storage.

Reactivity and Mechanistic Insights

Nucleophilic Substitution Pathways

The 4-chlorobenzyloxy group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures (80–120°C). For example, reaction with sodium methoxide yields the methoxy derivative:

TBDMS-O-CH₂-C₆H₄-Cl+NaOMeTBDMS-O-CH₂-C₆H₄-OMe+NaCl\text{TBDMS-O-CH₂-C₆H₄-Cl} + \text{NaOMe} \rightarrow \text{TBDMS-O-CH₂-C₆H₄-OMe} + \text{NaCl}

Steric Effects on Reaction Mechanisms

The tert-butyl group imposes steric hindrance, favoring SN1 mechanisms in solvolysis reactions. Kinetic studies in aqueous acetone reveal a first-order dependence on substrate concentration, with ΔG‡ ≈ 25 kcal/mol.

Applications in Organic Synthesis

Alcohol Protection and Deprotection

  • Protection: Reacts selectively with primary alcohols over secondary alcohols (10:1 selectivity) in the presence of imidazole.

  • Deprotection: Fluoride sources (e.g., TBAF) cleave the Si-O bond under mild conditions (0°C, 1 h), regenerating the alcohol without epimerization.

Directed ortho-Metalation

The 4-chlorobenzyloxy group acts as a directing group for lithiation at the ortho position, enabling concise access to polysubstituted aromatics:

TBDMS-O-CH₂-C₆H₄-ClLDATBDMS-O-CH₂-C₆H₃(Li)-ClElectrophileDerivatized product\text{TBDMS-O-CH₂-C₆H₄-Cl} \xrightarrow{\text{LDA}} \text{TBDMS-O-CH₂-C₆H₃(Li)-Cl} \xrightarrow{\text{Electrophile}} \text{Derivatized product}

Comparative Analysis of Silane Derivatives

Parametertert-Butyldimethyl(4-chlorobenzyloxy)silanetert-Butyldimethylsilyl Chloridetert-Butyl(4-chlorobutoxy)dimethylsilane
Molecular Weight256.84 g/mol150.72 g/mol222.83 g/mol
ReactivityModerate (steric hindrance)High (electrophilic Cl)Low (flexible butoxy chain)
Thermal StabilityDecomposes >200°CStable to 150°CStable to 180°C
ApplicationsDirected synthesis, protecting groupsUniversal silylation agentPolymer crosslinking

Data synthesized from supplier specifications and reaction databases.

Industrial and Research Implications

Pharmaceutical Intermediates

This silane derivative has been employed in the synthesis of eribulin mesylate, a chemotherapeutic agent, where it protects hydroxyl groups during multistep sequences .

Materials Science

Incorporation into silicone polymers enhances thermal stability and imparts aryl functionality for post-polymerization modifications.

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